N-(propan-2-yl)(tert-butoxy)carbohydrazide

Catalog No.
S2871234
CAS No.
175233-53-1
M.F
C8H18N2O2
M. Wt
174.244
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(propan-2-yl)(tert-butoxy)carbohydrazide

CAS Number

175233-53-1

Product Name

N-(propan-2-yl)(tert-butoxy)carbohydrazide

IUPAC Name

tert-butyl N-amino-N-propan-2-ylcarbamate

Molecular Formula

C8H18N2O2

Molecular Weight

174.244

InChI

InChI=1S/C8H18N2O2/c1-6(2)10(9)7(11)12-8(3,4)5/h6H,9H2,1-5H3

InChI Key

YUSGHWDYBGUPKI-UHFFFAOYSA-N

SMILES

CC(C)N(C(=O)OC(C)(C)C)N

Solubility

not available
  • Organic synthesis

    The tert-butoxycarbonyl (Boc) protecting group in the molecule is commonly used in organic synthesis for the protection of amines. The presence of the Boc group suggests N-(propan-2-yl)(tert-butoxy)carbohydrazide could be a useful intermediate for the synthesis of more complex molecules containing an isopropylhydrazine moiety. PubChem, tert-Butyl 2-isopropylhydrazinecarboxylate:

  • Medicinal chemistry

N-(propan-2-yl)(tert-butoxy)carbohydrazide is an organic compound with the molecular formula C8_8H18_{18}N2_2O2_2 and a molecular weight of 174.24 g/mol. It is classified as a hydrazine derivative, characterized by the presence of both a propan-2-yl group and a tert-butoxy group attached to the hydrazine moiety. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various

, including:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
  • Reduction: Reduction reactions may be performed using reducing agents such as lithium aluminum hydride, which can convert the hydrazine group into amines or other functional groups.
  • Substitution: This compound can participate in nucleophilic substitution reactions where the hydrazine group is replaced by other nucleophiles, often in the presence of bases like triethylamine .

While specific biological activities of N-(propan-2-yl)(tert-butoxy)carbohydrazide are not extensively documented, compounds with similar hydrazine structures have been studied for their potential pharmacological properties. Hydrazines are often investigated for their roles in anti-cancer therapies and as intermediates in drug synthesis. The unique structural features of N-(propan-2-yl)(tert-butoxy)carbohydrazide may contribute to its reactivity with biological targets, though further research is necessary to elucidate its specific biological effects .

The synthesis of N-(propan-2-yl)(tert-butoxy)carbohydrazide can be achieved through several routes:

  • Direct Reaction: One common method involves reacting tert-butyl hydrazinecarboxylate with acetone under controlled conditions, typically using tetrahydrofuran as a solvent and p-toluenesulfonic acid as a catalyst. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
  • Industrial Production: In industrial settings, large-scale batch reactors may be employed to optimize yield and purity. This process includes steps such as solvent extraction, purification through recrystallization, and drying to obtain the final product in solid form .

Interaction studies involving N-(propan-2-yl)(tert-butoxy)carbohydrazide focus on its reactivity with different nucleophiles and electrophiles. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing the free amine to participate in further reactions, such as coupling with other amino acids or peptides. This property is particularly significant for developing methodologies in peptide synthesis and other organic transformations .

Several compounds share structural similarities with N-(propan-2-yl)(tert-butoxy)carbohydrazide:

Compound NameMolecular FormulaUnique Features
Tert-butyl hydrazinecarboxylateC8_8H16_{16}N2_2O2_2Lacks the propan-2-yl group
Propan-2-ylidene hydrazinecarboxylateC8_8H16_{16}N2_2O2_2Contains an additional double bond
Tert-butyl 3-(isopropyl)carbazateC8_8H18_{18}N2_2O2_2Features a carbazate structure

Uniqueness

N-(propan-2-yl)(tert-butoxy)carbohydrazide is unique due to its specific structural configuration that imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of steric hindrance and electronic effects, which makes it particularly useful in selective organic transformations. Its ability to participate in diverse

XLogP3

1.2

Dates

Modify: 2023-07-23

Explore Compound Types